molecular formula C21H28N2OS B2598629 2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide CAS No. 1428362-76-8

2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide

Cat. No.: B2598629
CAS No.: 1428362-76-8
M. Wt: 356.53
InChI Key: UNIPNGZVBIQWNR-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide is a complex organic compound that features a piperidine ring substituted with a thiophene group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Thiophene: The thiophene group is introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.

    Attachment of the Phenyl and Butanamide Groups: The phenyl group and butanamide moiety are attached through a series of coupling reactions, often involving reagents like phenylmagnesium bromide and butanoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide
  • 2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)propionamide

Uniqueness

2-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)butanamide is unique due to its specific substitution pattern and the presence of both a thiophene group and a piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-phenyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2OS/c1-2-19(17-7-4-3-5-8-17)21(24)22-12-15-23-13-10-18(11-14-23)20-9-6-16-25-20/h3-9,16,18-19H,2,10-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIPNGZVBIQWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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